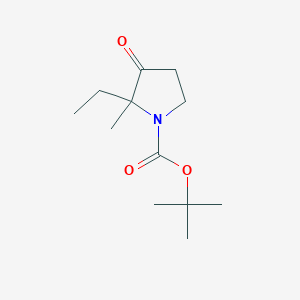

Tert-butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate

Description

Tert-butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate: is an organic compound with a complex structure that includes a pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

tert-butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H21NO3/c1-6-12(5)9(14)7-8-13(12)10(15)16-11(2,3)4/h6-8H2,1-5H3 |

InChI Key |

HRLHBZFWVSLAMB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)CCN1C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate with ethylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides are used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate

- Tert-butyl 3-oxoazetidine-1-carboxylate

- 1-(tert-Butoxycarbonyl)-2-pyrrolidinone

Uniqueness

Tert-butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of both ethyl and methyl groups on the pyrrolidine ring. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in synthesis and research .

Biological Activity

Tert-butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate (CAS No. 1785382-14-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C12H21NO3 |

| Molecular Weight | 227.3 g/mol |

| CAS Number | 1785382-14-0 |

| Purity | ≥95% |

| Synthesis Method | Reaction with tert-butyl chloroformate and 3-hydroxy-2-methyl-2-ethylpyrrolidine in the presence of triethylamine in dichloromethane. |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that it may function as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways involved in cell proliferation and apoptosis. The compound's ability to inhibit certain enzymes is particularly noteworthy, as it can lead to significant biological effects.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. The compound's structure suggests that it may disrupt cell membrane integrity or inhibit metabolic pathways critical for bacterial survival.

Anticancer Potential

Research has highlighted the potential of this compound in cancer therapy. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms by which it exerts these effects are still under investigation, but preliminary data suggest modulation of signaling pathways related to cell survival and proliferation .

Case Studies and Research Findings

- Study on Antiviral Activity : In a study investigating novel inhibitors of influenza virus neuraminidase, similar compounds were shown to exhibit effective inhibition at micromolar concentrations. While specific data on this compound was not detailed, the structural similarities imply potential antiviral properties worth exploring further .

- Enzyme Inhibition Assays : Various assays have been conducted to assess the enzyme inhibition capabilities of related compounds. The results indicate that these compounds can significantly reduce enzyme activity, suggesting a similar potential for this compound .

- Cytotoxicity Studies : In cytotoxicity assays using cancer cell lines, related pyrrolidine derivatives have demonstrated selective toxicity towards tumor cells while sparing normal cells. This selectivity is a crucial factor for developing effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.